
Comparative Analysis of TRPC6 Inhibitors:
SAR7334 Hydrochloride vs. SH045

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAR7334 hydrochloride

Cat. No.: B560093 Get Quote

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that

mediates calcium and sodium influx into cells. Its dysregulation is implicated in the

pathophysiology of numerous conditions, particularly kidney diseases like focal segmental

glomerulosclerosis (FSGS) and cardiovascular disorders such as pulmonary hypertension.[1][2]

[3][4][5] The development of potent and selective TRPC6 inhibitors is therefore a promising

therapeutic strategy.[6][7] This guide provides an objective comparison of two prominent

TRPC6 inhibitors, SAR7334 hydrochloride and SH045, focusing on their inhibitory profiles,

supporting experimental data, and relevant methodologies for researchers in drug

development.

Data Presentation: Potency and Selectivity
The in vitro potency and selectivity of SAR7334 and SH045 have been characterized using

various cellular assays. The half-maximal inhibitory concentration (IC50) values are

summarized below, providing a direct comparison of their efficacy against TRPC6 and other

closely related TRP channels.

Table 1: In Vitro Inhibitory Activity (IC50) of SAR7334 vs. SH045
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Target Channel
SAR7334
Hydrochloride IC50
(nM)

SH045 IC50 (nM) Citation(s)

TRPC6
7.9 (Patch-Clamp) 9.5

(Ca²+ Influx)

5.8 (Inward Current)

5.2 (Outward Current)
[3][8][9][10][11]

TRPC3 282
440 (Inward), 634

(Outward)
[8][10][11][12]

TRPC7 226
22 (Inward), 18

(Outward)
[8][10][11][12]

TRPC4 / TRPC5 No significant activity No significant activity [8][10][12]

Table 2: Summary of Preclinical In Vivo and Ex Vivo Studies
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Compound
Model / Condition
Studied

Key Findings Citation(s)

SAR7334
Isolated perfused

mouse lungs

Suppressed TRPC6-

dependent acute

hypoxic pulmonary

vasoconstriction

(HPV).

[4][13]

Spontaneously

hypertensive rats

Did not significantly

alter mean arterial

pressure in a short-

term study.

[4][14]

Podocyte cell culture

Blocked Angiotensin

II-evoked calcium

influx.

[8][9]

SH045

Unilateral Ureteral

Obstruction (UUO) in

obese mice

Attenuated renal

fibrosis and

inflammation.

[15][16][17]

Ischemic mouse lungs

(ex vivo)

Reduced edema

formation after

reperfusion.

[3]

TRPC6 Signaling Pathway
TRPC6 is a receptor-operated channel, often activated downstream of G-protein coupled

receptors (GPCRs). In kidney podocytes, activation of the angiotensin II receptor leads to the

activation of phospholipase C (PLC), which in turn produces diacylglycerol (DAG) to activate

TRPC6. The subsequent influx of Ca²⁺ can trigger signaling cascades, such as the calcineurin-

NFAT pathway, leading to changes in gene expression and rearrangement of the actin

cytoskeleton, which are critical events in the pathogenesis of glomerular diseases.[1][18][19]

[20]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25847402/
https://www.tocris.com/products/sar-7334_5831
https://pubmed.ncbi.nlm.nih.gov/25847402/
https://www.selleckchem.com/products/sar7334.html
https://www.medchemexpress.com/SAR7334.html
https://www.medchemexpress.com/SAR7334-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9224794/
https://www.mdpi.com/1422-0067/23/12/6870
https://pubmed.ncbi.nlm.nih.gov/35743312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8998618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2957253/
https://apm.amegroups.org/article/view/46933/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3231779/
https://www.mdpi.com/1422-0067/22/9/4396
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Plasma Membrane

Intracellular

Nucleus

Angiotensin II AT1 Receptor
(GPCR)

 binds

Phospholipase C
(PLC)

 activates

Diacylglycerol
(DAG)

 produces

TRPC6 Channel

Ca²⁺

 influx

 activates
Calcineurin

 activates

Actin Cytoskeleton
Rearrangement

 modulates

NFAT-P
 dephosphorylates

NFAT Gene Transcription
(e.g., Fibrosis)

 translocates to nucleus

SAR7334
SH045

 inhibit

Click to download full resolution via product page

Caption: TRPC6 activation pathway and downstream signaling in podocytes.

Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a common method to assess the inhibitory activity of compounds on

TRPC6-mediated calcium influx using a fluorescence-based plate reader.

Objective: To determine the IC50 value of a test compound (e.g., SAR7334 or SH045) by

measuring its ability to block agonist-induced calcium influx in cells stably expressing TRPC6.

Materials:

HEK293 cell line stably expressing human TRPC6 (TRPC6-HEK).

Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
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Black, clear-bottom 96-well microplates.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS).

TRPC6 agonist: 1-oleoyl-2-acetyl-sn-glycerol (OAG).

Test compounds (SAR7334, SH045) and vehicle (e.g., DMSO).

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

Cell Seeding: Seed TRPC6-HEK cells into 96-well plates at a density that will result in a

confluent monolayer (e.g., 50,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127

(e.g., 0.02%) in HBSS.

Remove the culture medium from the wells and wash gently with HBSS.

Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

Compound Incubation: Wash the cells twice with HBSS to remove excess dye. Add 100 µL

of HBSS containing the desired concentrations of the test compound or vehicle control to the

wells. Incubate for 10-20 minutes at room temperature.[14]

Fluorescence Measurement:

Place the plate into the fluorescence plate reader.

Record a baseline fluorescence reading for 30-60 seconds.

Using the instrument's injector, add the TRPC6 agonist OAG (e.g., to a final concentration

of 50-100 µM) to stimulate calcium influx.[21]
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Immediately begin recording the change in fluorescence intensity over 3-5 minutes.

Data Analysis:

The response is typically measured as the peak fluorescence intensity minus the baseline

reading.

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control

(100% inhibition).

Plot the percentage of inhibition against the log of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion currents through

TRPC6 channels in the plasma membrane of a single cell.

Objective: To directly measure the inhibitory effect of a compound on TRPC6 channel currents.

Materials:

TRPC6-HEK cells.

Patch-clamp rig (amplifier, micromanipulator, microscope).

Borosilicate glass capillaries for pulling micropipettes.

Extracellular solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2).

TRPC6 agonist (OAG).

Test compounds.

Procedure:
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Cell Preparation: Plate TRPC6-HEK cells on glass coverslips at a low density 24-48 hours

before the experiment.

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ

when filled with intracellular solution.

Seal Formation: Under the microscope, carefully approach a single cell with the micropipette

and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip

and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch

under the pipette tip, achieving the whole-cell configuration. This allows electrical access to

the cell's interior.

Current Recording:

Clamp the cell's membrane potential (e.g., at -70 mV).

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

Establish a baseline current recording in the extracellular solution.

Activate TRPC6 channels by perfusing the cell with a solution containing the agonist OAG

(e.g., 50 µM).[11]

Once a stable, activated current is achieved, perfuse the cell with a solution containing

both OAG and the test compound at various concentrations.

Data Analysis:

Measure the current amplitude at a specific voltage (e.g., -70 mV) before and after

compound application.[11]

Calculate the percentage of current inhibition for each concentration.

Plot the inhibition data against compound concentration to determine the IC50 value.
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Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical cell-based calcium influx screening

assay.
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Caption: Workflow for a fluorescence-based calcium influx assay.
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Summary and Conclusion
Both SAR7334 hydrochloride and SH045 are highly potent inhibitors of the TRPC6 channel,

with IC50 values in the single-digit nanomolar range.[3][8][10]

SAR7334 demonstrates good selectivity for TRPC6 over the closely related TRPC3 and

TRPC7 channels (approximately 30-fold).[11] It is orally bioavailable and has been shown to

be effective in a preclinical model of pulmonary vasoconstriction, making it a valuable tool for

in vivo studies.[4][12][13]

SH045, a semi-synthetic derivative of a natural product, shows comparable potency for

TRPC6.[3][10] Its selectivity profile differs slightly, showing potent inhibition of TRPC7 as

well, but less so for TRPC3.[10] It has demonstrated efficacy in attenuating renal fibrosis and

lung edema in preclinical models, highlighting its therapeutic potential for kidney and lung

diseases.[3][15][16] However, pharmacokinetic studies in mice indicate it has a short half-life

and low oral bioavailability, which may influence its route of administration and dosing

schedule in further studies.[22][23]

The choice between SAR7334 and SH045 will depend on the specific research question, the

desired selectivity profile, and the experimental model. SAR7334's established oral

bioavailability makes it suitable for chronic in vivo studies, while SH045's proven anti-fibrotic

effects make it a strong candidate for studies focused on renal disease.[4][15] Both compounds

represent critical tools for elucidating the physiological and pathological roles of TRPC6.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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